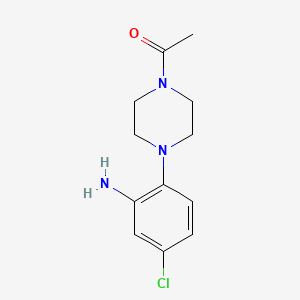

2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline

Beschreibung

2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline is an organic compound characterized by the presence of a piperazine ring substituted with an acetyl group and a chloroaniline moiety

Eigenschaften

IUPAC Name |

1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(13)8-11(12)14/h2-3,8H,4-7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFNHTWMOBWCNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409429 | |

| Record name | 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890091-78-8 | |

| Record name | 1-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890091-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes

The synthesis of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline generally follows a multi-step approach involving:

Step 1: Acetylation of Piperazine

Piperazine is acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine. This step introduces the acetyl group at the nitrogen of the piperazine ring, forming 4-acetylpiperazine.Step 2: Preparation of Chloroaniline Derivative

The chloro-substituted aniline (specifically 5-chloroaniline) is either commercially sourced or synthesized by selective chlorination of aniline derivatives.Step 3: Coupling Reaction

The acetylated piperazine is coupled with 5-chloroaniline. This coupling can be facilitated by direct nucleophilic substitution or via coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions, often in solvents like ethanol or methanol.Step 4: Reaction Conditions

The reaction mixture is typically heated under reflux at temperatures ranging from 30°C to 80°C for several hours (6–10 hours) to ensure complete conversion. Catalysts or acid additives (e.g., glacial acetic acid) may be used to enhance reaction rates.

Detailed Synthetic Procedure (Representative)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Piperazine + Acetyl chloride (or acetic anhydride), pyridine, room temp to 50°C | Acetylation of piperazine to form 4-acetylpiperazine | High yield (>85%), monitored by TLC |

| 2 | 5-Chloroaniline (commercial or synthesized) | Starting aromatic amine with chloro substituent at position 5 | Purity >98% |

| 3 | 4-Acetylpiperazine + 5-chloroaniline, coupling agent (DCC or EDC), ethanol or methanol, reflux 6–10 h | Coupling to form this compound | Yields typically 70–90%, depending on conditions |

| 4 | Purification by recrystallization (ethanol) or chromatography | Isolation of pure product | Purity >99% confirmed by NMR and HPLC |

Industrial Production Considerations

- Scale-Up: Industrial synthesis employs batch or continuous flow reactors with precise control over temperature, pressure, and reactant feed rates to maximize yield and purity.

- Automation: Use of automated synthesis platforms and in-line monitoring (e.g., HPLC, IR spectroscopy) ensures reproducibility.

- Purification: Advanced purification techniques such as recrystallization, preparative chromatography, and solvent washing are used to achieve pharmaceutical-grade purity.

- Environmental and Safety: Solvent recovery and waste minimization are integral to industrial processes.

Research Findings and Data

Reaction Optimization

- Solvent Effects: Ethanol and methanol are preferred solvents due to their polarity and ability to dissolve both reactants.

- Catalysts/Additives: Glacial acetic acid or pyridine can act as catalysts or bases to facilitate coupling.

- Temperature: Reflux temperatures (60–80°C) improve reaction kinetics without degrading sensitive groups.

- Time: Reaction times of 6–10 hours are optimal for complete conversion.

Characterization Data

| Parameter | Data |

|---|---|

| Melting Point | Typically 150–160°C (varies with purity) |

| NMR (1H, DMSO-d6) | Signals corresponding to aromatic protons, piperazine methylene groups, and acetyl methyl group |

| IR Spectroscopy | Characteristic peaks: C=O stretch (~1650 cm⁻¹), N-H stretch (~3400 cm⁻¹), aromatic C-H (~3050 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 254 (M+1) consistent with molecular weight |

| Purity (HPLC) | >98% |

Summary Table of Preparation Methods

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline is primarily explored for its pharmaceutical potential . Research indicates its efficacy as:

- Antimicrobial Agent : In vitro studies have shown significant antimicrobial activity against various pathogens, comparable to standard antibiotics such as ciprofloxacin and fluconazole .

- Anticancer Agent : The compound has demonstrated moderate activity against cancer cell lines in MTT assays, indicating potential as an anticancer drug. However, its effectiveness is generally lower than established chemotherapeutic agents like 5-fluorouracil .

Biological Research

The compound is also used as a probe in biological studies to understand various mechanisms:

- Mechanism of Action : It interacts with specific molecular targets, including enzymes and receptors involved in critical biological pathways. Notably, it may act as an inhibitor of the PD-1/PD-L1 pathway, which is crucial for tumor immunotherapy.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of specialty chemicals and materials. Its applications include:

- Production of Dyes and Pigments : The compound is utilized in creating various dyes and pigments due to its chemical properties.

- Development of Advanced Materials : It plays a role in synthesizing polymers and nanomaterials that require specific functional characteristics.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Activity

A study synthesized derivatives of this compound and evaluated their antimicrobial properties using the tube dilution technique. Results indicated that specific derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting potential for developing new antibiotics .

Case Study 2: Anticancer Activity

Research focused on the anticancer potential of this compound involved testing against several cancer cell lines. The findings revealed that while some derivatives showed promising results, they were less effective than established treatments. This study emphasizes the need for further modification to enhance efficacy .

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl-piperazine moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The chloroaniline group enhances binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Vergleich Mit ähnlichen Verbindungen

- 2-(4-Acetyl-piperazin-1-yl)-5-fluoroaniline

- 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline

- 2-(4-Acetyl-piperazin-1-yl)-5-bromoaniline

Comparison:

- 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline vs. 2-(4-Acetyl-piperazin-1-yl)-5-fluoroaniline: The chloro derivative generally exhibits higher reactivity in nucleophilic substitution reactions compared to the fluoro derivative.

- This compound vs. 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline: The position of the chloro group affects the compound’s electronic properties and reactivity, with the 5-chloro derivative being more reactive in certain substitution reactions.

- This compound vs. 2-(4-Acetyl-piperazin-1-yl)-5-bromoaniline: The bromo derivative is generally more reactive in oxidative addition reactions due to the larger atomic radius of bromine compared to chlorine.

Biologische Aktivität

2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline is a chemical compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₂H₁₆ClN₃O

Molecular Weight: 253.73 g/mol

The compound features a piperazine ring substituted with an acetyl group and a chloroaniline moiety. This unique arrangement is believed to contribute to its biological activities by enhancing binding affinities to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in critical biological pathways. Notably, it has shown potential as an inhibitor in tumor immunotherapy by targeting the PD-1/PD-L1 pathway, which plays a significant role in immune regulation against tumors. The structural components of the compound facilitate its binding to these targets, thus modulating immune responses.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Molecular docking studies suggest that it can effectively bind to PD-L1, indicating its potential as a small molecule inhibitor in cancer therapies.

Case Study: In a study focusing on novel PD-1/PD-L1 inhibitors, the compound was evaluated alongside other candidates for its ability to inhibit tumor growth in vitro. Results demonstrated significant inhibition of cancer cell proliferation compared to control groups .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays have shown that it possesses activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could be effective against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | S. aureus | 32 | Moderate |

| This compound | E. coli | 64 | Moderate |

| Norfloxacin | S. aureus | 16 | High |

| Ciprofloxacin | E. coli | 32 | High |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-chloroaniline with piperazine derivatives followed by acetylation. A common synthetic route includes:

-

Formation of Piperazine Derivative:

- Reacting piperazine with chloroacetyl chloride.

-

Acetylation:

- Treating the resulting piperazine derivative with acetic anhydride or acetyl chloride.

-

Purification:

- The final product is purified through recrystallization or chromatography.

Research Findings

Recent studies have focused on elucidating the full pharmacological profile of this compound. Key findings include:

- Binding Affinity: Molecular docking studies indicate high binding affinity for PD-L1, suggesting its role as an immunotherapeutic agent.

- Antimicrobial Efficacy: In vitro studies show significant antimicrobial activity against various bacterial strains, indicating potential for development as an antibacterial agent .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-chloroaniline derivatives with 4-acetylpiperazine under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Reaction temperature (60–100°C) and stoichiometric ratios (1:1.2 for amine:acetylating agent) are critical for optimizing yield (>75%) and minimizing side products like unreacted intermediates or acetylated byproducts . Post-synthesis purification via column chromatography (silica gel, methanol/methylene chloride eluent) or recrystallization (ethanol/water) is recommended to achieve >95% purity. Crystallographic validation (single-crystal X-ray diffraction) ensures structural fidelity .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., acetylpiperazine protons at δ 2.4–3.1 ppm; aromatic protons at δ 6.8–7.2 ppm) .

- FT-IR : Validate acetyl C=O stretching (~1650–1700 cm⁻¹) and NH₂ bending (~1550 cm⁻¹) .

- Chromatography :

- HPLC (C18 column, acetonitrile/water gradient): Monitor purity and detect impurities (e.g., unreacted 5-chloroaniline, Rₜ = 4.2 min) .

- LC-MS : Confirm molecular ion peaks ([M+H]⁺ at m/z ~308) and fragmentation patterns .

Q. What initial biological screening assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- In vitro receptor binding assays : Test affinity for neurological targets (e.g., serotonin or dopamine receptors) using radioligand displacement (IC₅₀ values). For example, competitive binding assays with ³H-paroxetine in synaptic membranes .

- Cell viability assays (MTT or resazurin): Assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) at concentrations ≤10 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from methodological variability:

- Assay Design : Compare ligand concentrations (e.g., 1 µM vs. 10 µM) and incubation times (acute vs. chronic exposure) .

- Receptor Heterogeneity : Use species-specific receptors (e.g., human vs. rat) or heterologous expression systems (HEK293 cells) to clarify target selectivity .

- Meta-Analysis : Apply multivariate statistical models (e.g., PCA) to harmonize data from disparate studies, focusing on effect sizes and confidence intervals .

Q. What computational strategies predict binding affinity and pharmacokinetic properties?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 5-HT₁A receptors. Focus on hydrogen bonding with piperazine nitrogen and hydrophobic contacts with the chloroaryl group .

- QSAR Models : Train regression models on datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and topological torsion .

- MD Simulations : Analyze stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) to prioritize candidates for synthesis .

Q. How can synthetic byproducts or degradation products be systematically profiled?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation with H₂O₂, UV light) and monitor degradation via HPLC-MS. Identify major degradation products (e.g., deacetylated analogs) .

- Impurity Synthesis : Prepare known impurities (e.g., 2-(piperazin-1-yl)-5-chloroaniline) as reference standards for quantitative analysis .

- Stability-Indicating Methods : Validate HPLC methods (ICH Q2(R1)) to ensure specificity and accuracy (±2% recovery) under accelerated storage conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.